molecular formula C13H10BrClO B126122 1-Benzyloxy-4-bromo-2-chlorobenzene CAS No. 56872-27-6

1-Benzyloxy-4-bromo-2-chlorobenzene

Cat. No. B126122
CAS RN: 56872-27-6
M. Wt: 297.57 g/mol
InChI Key: RUVDUIQMBVBZFS-UHFFFAOYSA-N
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Description

1-Benzyloxy-4-bromo-2-chlorobenzene is a benzene derivative that is not directly discussed in the provided papers. However, the papers do discuss various bromo- and chloro- substituted benzene derivatives, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are often used as intermediates in the synthesis of more complex molecules and can exhibit interesting physical and chemical properties, including fluorescence and polymorphism .

Synthesis Analysis

The synthesis of substituted benzene derivatives can involve various methods, including the use of hybrid metals, as seen in the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes . Another example is the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons . The synthesis of 1,4-Bis-(4-chlorobenzoyl) benzene using terephthaloyl chloride and chlorobenzene or bromobenzene with aluminum chloride as a catalyst also provides a relevant case study for the synthesis of benzene derivatives .

Molecular Structure Analysis

Computational and spectroscopic studies, such as those performed on 2-bromo-1,4-dichlorobenzene, provide detailed insights into the molecular geometry, electronic density, and vibrational properties of these molecules . Similarly, the study of 1-bromo-4-chlorobenzene using both experimental and theoretical methods helps to understand the impact of di-substituted halogens on the benzene molecule .

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives can be explored through various chemical reactions. For instance, the bromine–lithium exchange between 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones . Additionally, the synthesis of polystannylated and polychloromercurio benzene derivatives from tribromo- or tetrabromobenzene showcases the reactivity of these compounds towards organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives can be quite diverse. For example, the study of polymorphism in 1,3,5-triaroylbenzenes reveals different network architectures and thermochemical properties . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene demonstrate the potential for such compounds to exhibit aggregation-induced emission (AIE) characteristics .

Scientific Research Applications

Metabolic Effects

Chlorobenzene derivatives, including 1-benzyloxy-4-bromo-2-chlorobenzene, have been studied for their effects on the metabolism of foreign organic compounds. Research indicates that chlorinated benzenes can induce the metabolism of these compounds, affecting various metabolic enzymes and processes in rats (Carlson & Tardiff, 1976).

Spectroscopic Analysis

The compound's spectroscopic properties have been explored in depth. The FT-IR and FT-Raman spectra of similar chlorobenzene derivatives have been recorded, providing insights into their vibrational frequencies and spectral characteristics (Udayakumar, Periandy, & Ramalingam, 2011).

Electron Attachment Studies

Studies on dissociative electron attachment (DEA) to chlorobenzene derivatives, including 1-benzyloxy-4-bromo-2-chlorobenzene, show that such molecules can form fragment anions at different temperatures. This suggests potential applications in electron attachment and detachment processes (Mahmoodi-Darian et al., 2010).

Ring Halogenation

Research on ring halogenations of polyalkylbenzenes, including derivatives of 1-benzyloxy-4-bromo-2-chlorobenzene, has been conducted. Such studies are crucial for understanding chemical reactions involving halogens and their potential applications in organic synthesis (Bovonsombat & Mcnelis, 1993).

Chemical Reactivity and Catalysis

The reactivity and catalysis of haloarenes, including chlorobenzene derivatives, have been examined. These studies focus on the activation of C-H bonds and their implications for chemical synthesis (Ben-Ari et al., 2003).

Synthesis of Antimicrobial Additives

Chlorobenzene derivatives have been used in the synthesis of antimicrobial additives for lubricating oils and fuels. This highlights their potential use in industrial applications to enhance the microbial resistance of various products (Talybov, Akhmedova, & Yusubov, 2022).

Adsorption Studies

Studies on the adsorption of binary liquid mixtures on silica gel involving chlorobenzene derivatives suggest potential applications in understanding and manipulating adsorption processes (Handa, Singh, & Chopra, 1974).

properties

IUPAC Name

4-bromo-2-chloro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVDUIQMBVBZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448192
Record name 1-Benzyloxy-4-bromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-4-bromo-2-chlorobenzene

CAS RN

56872-27-6
Record name 1-Benzyloxy-4-bromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyloxy-4-bromo-2-chlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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